molecular formula C12H21Cl3O3 B8298359 2,2,2-Trichloroethyl 10-hydroxydecanoate

2,2,2-Trichloroethyl 10-hydroxydecanoate

Cat. No.: B8298359
M. Wt: 319.6 g/mol
InChI Key: DXEIWCLTTUHJHV-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl 10-hydroxydecanoate is an ester derivative of decanoic acid, characterized by a trichloroethyl group (Cl₃C-CH₂O-) esterified to the 10-hydroxydecanoate backbone. The compound’s structure combines a long-chain fatty acid with a halogenated ethyl group, which may confer unique physicochemical properties, such as enhanced lipophilicity and resistance to enzymatic hydrolysis.

Properties

Molecular Formula

C12H21Cl3O3

Molecular Weight

319.6 g/mol

IUPAC Name

2,2,2-trichloroethyl 10-hydroxydecanoate

InChI

InChI=1S/C12H21Cl3O3/c13-12(14,15)10-18-11(17)8-6-4-2-1-3-5-7-9-16/h16H,1-10H2

InChI Key

DXEIWCLTTUHJHV-UHFFFAOYSA-N

Canonical SMILES

C(CCCCC(=O)OCC(Cl)(Cl)Cl)CCCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison

The compound’s key structural features include:

  • 10-hydroxydecanoate chain: A 10-carbon chain with a hydroxyl group at the terminal position, which may participate in hydrogen bonding or further functionalization.

Table 1: Structural Comparison of Selected Compounds

Compound Name Substituents Molecular Formula Key Structural Features
2,2,2-Trichloroethyl 10-hydroxydecanoate Trichloroethyl, hydroxydecanoate C₁₂H₁₉Cl₃O₃ Halogenated ester, hydroxylated chain
Fluphenazine Decanoate Trifluoromethylphenothiazine, piperazinyl C₃₂H₄₄F₃N₃O₂S Aromatic heterocycle, long-chain ester
Ethyl 10-chloro-10-oxodecanoate Chloro, oxo C₁₂H₂₁ClO₃ Reactive acyl chloride precursor
Ethyl 10-(2-hydroxy-4-nitroanilino)-10-oxodecanoate Nitroanilino, oxo C₁₈H₂₅N₂O₆ Nitroaromatic substituent, oxo group

Sources:

Functional Group Analysis

  • Trichloroethyl vs. Trifluoroethyl : The trichloroethyl group (Cl₃C-) in the target compound is more electron-withdrawing than trifluoroethyl (CF₃CH₂-), which may reduce hydrolysis rates compared to fluoroalkyl esters .
  • Hydroxy vs. Oxo Groups: The 10-hydroxy group in the target compound contrasts with oxo (C=O) groups in analogs like ethyl 10-chloro-10-oxodecanoate. Hydroxy groups enhance hydrophilicity and may serve as sites for conjugation, whereas oxo groups are reactive toward nucleophiles .

Physicochemical Properties

Table 2: Key Property Comparison

Property This compound Fluphenazine Decanoate Ethyl 10-chloro-10-oxodecanoate
Molecular Weight (g/mol) 329.6 616.8 248.7
LogP (Predicted) ~4.5 (high lipophilicity) ~6.0 ~3.2
Hydrolysis Stability High (electron-withdrawing Cl₃C group) Moderate Low (reactive oxo group)

Sources:

Research Findings

  • Metabolic Stability : Trichloroethyl esters are less prone to esterase-mediated hydrolysis than ethyl or methyl esters, as demonstrated in haloalkyl-substituted compounds .

Limitations and Knowledge Gaps

  • Absence of Direct Data : The evidence provided lacks specific studies on the target compound’s synthesis, toxicity, or biological activity. Comparisons are inferred from structural analogs.
  • Contradictions: Ethyl 10-chloro-10-oxodecanoate’s high reactivity (due to the oxo group) contrasts with the target compound’s hypothesized stability, highlighting functional group-dependent behavior .

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